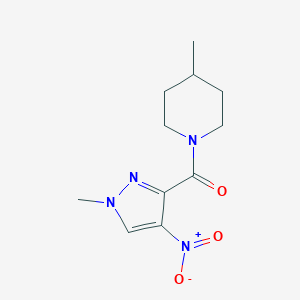
(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(4-METHYLPIPERIDINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(4-METHYLPIPERIDINO)METHANONE is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the nitro group on the pyrazole ring and the piperidine moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(4-METHYLPIPERIDINO)METHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Formation of the Piperidine Ring: The piperidine ring can be synthesized by hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the nitro-substituted pyrazole with the piperidine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired methanone compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methanone group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological targets such as enzymes and receptors.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its antimicrobial and anti-inflammatory properties.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Applied in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(4-METHYLPIPERIDINO)METHANONE is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine moiety may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1-methyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the piperidine ring.
4-methylpiperidine: Contains the piperidine ring but lacks the pyrazole moiety.
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar pyrazole structure with a different substituent.
Uniqueness:
- The combination of the nitro-substituted pyrazole and the piperidine ring in (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(4-METHYLPIPERIDINO)METHANONE provides unique chemical properties and reactivity.
- The presence of both heterocyclic rings may enhance its potential as a versatile building block in organic synthesis and drug design.
Properties
Molecular Formula |
C11H16N4O3 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(1-methyl-4-nitropyrazol-3-yl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C11H16N4O3/c1-8-3-5-14(6-4-8)11(16)10-9(15(17)18)7-13(2)12-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
QOGKICWDCGRVDR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=NN(C=C2[N+](=O)[O-])C |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















